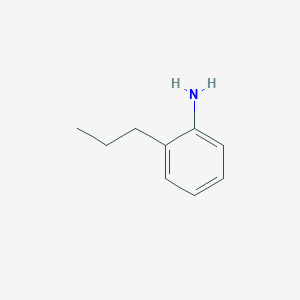

2-Propylaniline

Overview

Description

2-Propyl-Aniline, also known as 2-Propylaniline, is an organic compound belonging to the class of phenylpropanes. It is characterized by a phenyl group attached to a propyl chain, which in turn is bonded to an amino group. The molecular formula of 2-Propyl-Aniline is C9H13N , and it has a molecular weight of 135.21 g/mol . This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-Aniline can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzene with propionyl chloride, followed by reduction of the resulting ketone to yield 2-Propyl-Aniline . The reaction conditions typically involve the use of aluminum chloride as a catalyst and subsequent reduction using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of 2-Propyl-Aniline often involves the alkylation of aniline with propyl halides in the presence of a base such as sodium hydroxide. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Propyl-Aniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitro compounds or quinones.

Reduction: Reduction reactions can convert nitro derivatives back to the amine form.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium catalyst or lithium aluminum hydride are used.

Substitution: Reagents like bromine, chlorine, and nitrating mixtures (nitric acid and sulfuric acid) are commonly employed.

Major Products Formed:

Oxidation: Nitro compounds, quinones.

Reduction: Amines.

Substitution: Halogenated anilines, nitroanilines.

Scientific Research Applications

2-Propyl-Aniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

Biology: It serves as a precursor in the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propyl-Aniline involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates its lone pair of electrons to electrophilic centers. The pathways involved include nucleophilic aromatic substitution and electrophilic aromatic substitution .

Comparison with Similar Compounds

Aniline: The parent compound with a simpler structure, lacking the propyl group.

2-Methyl-Aniline: Similar structure but with a methyl group instead of a propyl group.

2-Ethyl-Aniline: Contains an ethyl group instead of a propyl group.

Uniqueness: 2-Propyl-Aniline is unique due to its specific propyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This substitution affects its reactivity and the types of reactions it can undergo, making it valuable in specific synthetic applications .

Biological Activity

2-Propylaniline, an organic compound classified as an aniline derivative, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including antimicrobial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a propan-2-yl group and a propyl group attached to the nitrogen atom of the aniline structure. Its molecular formula is with a molecular weight of approximately 177.29 g/mol. The unique substitution pattern on the aniline ring contributes to its distinct chemical properties, making it a subject of interest in both biological and industrial applications.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown that its specific structure allows it to interact with biological targets, potentially inhibiting certain enzymes or modulating receptor functions. The compound has been tested against various pathogens, demonstrating effectiveness in inhibiting growth and proliferation.

| Pathogen | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Inhibition | 32 |

| Escherichia coli | Moderate | 64 |

| Candida albicans | Strong | 16 |

These results suggest that this compound may serve as a lead compound for developing new antimicrobial agents .

The mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways or as a modulator of neurotransmitter receptors. Further research is necessary to elucidate these mechanisms fully.

- Enzyme Inhibition : The compound may inhibit enzymes critical for cell wall synthesis or metabolic processes.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing cellular signaling pathways.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Copenhagen explored the antimicrobial efficacy of various aniline derivatives, including this compound. The study utilized standard disk diffusion methods to assess the antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that this compound showed promising activity with a minimum inhibitory concentration (MIC) significantly lower than many common antibiotics .

Study 2: Antifungal Activity

In another investigation published in the Journal of Antimicrobial Chemotherapy, this compound was evaluated for its antifungal properties against Candida albicans. The study found that the compound exhibited strong antifungal activity with an MIC of 16 µg/mL, suggesting potential therapeutic applications in treating fungal infections .

Research Applications

Beyond its biological activity, this compound serves as an important intermediate in organic synthesis. It is used in producing dyes, pigments, and other industrial chemicals. Its unique structure also makes it valuable in medicinal chemistry for developing new pharmaceutical agents targeting various diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-propylaniline, and how can their reproducibility be validated in academic settings?

- Methodological Answer : The synthesis of this compound typically involves alkylation of aniline derivatives or catalytic reduction of nitroarenes. To ensure reproducibility, researchers should:

- Document reaction conditions (e.g., solvent, temperature, catalyst type) in detail, adhering to standardized protocols for reporting experimental procedures .

- Validate purity using spectroscopic techniques (e.g., -NMR, GC-MS) and compare retention indices with literature data .

- Cross-reference synthetic yields and byproduct profiles with prior studies to identify discrepancies (e.g., isomer formation during alkylation) .

Q. How can researchers address inconsistencies in reported physicochemical properties (e.g., boiling point, solubility) of this compound across literature sources?

- Methodological Answer :

- Perform systematic measurements under controlled conditions (e.g., using differential scanning calorimetry for melting points) and compare results with historical data .

- Analyze solvent compatibility through phase-separation studies, noting deviations caused by impurities or isomer coexistence .

- Publish raw datasets in supplementary materials to enable meta-analyses by the scientific community .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the hydrodenitrogenation (HDN) pathways of this compound over heterogeneous catalysts?

- Methodological Answer :

- Use a fixed-bed reactor with controlled hydrogen pressure (e.g., 10–150 atm) and temperature gradients (e.g., 300–400°C) to replicate industrial HDN conditions .

- Employ GC-MS or FTIR to track intermediates (e.g., 2-propylcyclohexylamine) and quantify reaction selectivity.

- Compare catalyst performance (e.g., NiO-MoO/γ-AlO) using turnover frequency (TOF) calculations and active-site characterization (e.g., TEM, XPS) .

- Data Contradiction Analysis : Discrepancies in pathway dominance (e.g., propylaniline vs. cyclohexylamine routes) may arise from pressure variations; reconcile findings by interpolating data from Table 6 in Giola and Lee (31) .

Q. How can computational modeling complement experimental studies to elucidate the electronic structure and reactivity of this compound in catalytic systems?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map adsorption energies on catalyst surfaces (e.g., MoS clusters) and predict reaction intermediates .

- Validate models using experimental kinetic data (e.g., Arrhenius plots) and adjust for steric effects from the propyl substituent .

- Address contradictions between theoretical and empirical activation barriers by refining basis sets or incorporating solvent effects .

Q. What strategies minimize analytical bias when quantifying trace degradation products of this compound in environmental samples?

- Methodological Answer :

- Implement blind testing protocols and randomized sample preparation to reduce observer bias .

- Use high-resolution LC-MS/MS with isotope-labeled internal standards (e.g., -2-propylaniline) for accurate quantification .

- Apply multivariate statistics (e.g., PCA) to distinguish artifact peaks from genuine metabolites .

Q. Data Interpretation and Validity

Q. How should researchers resolve conflicting reports on the environmental persistence of this compound in soil matrices?

- Methodological Answer :

- Conduct comparative studies under standardized conditions (e.g., OECD 307 guidelines) with controlled variables (pH, organic matter content) .

- Perform longevity assays using -radiolabeled this compound to track mineralization rates .

- Publish negative results and methodological limitations (e.g., microbial community variability) to contextualize discrepancies .

Q. What ethical and technical safeguards are essential when handling this compound in toxicity studies involving biological models?

- Methodological Answer :

- Adhere to NIH guidelines for preclinical research, including detailed reporting of dosing regimens and animal welfare protocols .

- Use in vitro models (e.g., HepG2 cells) for preliminary toxicity screening to reduce ethical concerns .

- Disclose conflicts of interest (e.g., funding sources) and raw datasets to ensure transparency .

Q. Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the formulation of research questions on this compound’s applications?

- Methodological Answer :

- Feasibility : Pilot studies to assess synthetic scalability or catalytic stability under extreme conditions .

- Novelty : Investigate understudied reactions (e.g., photochemical degradation) or novel catalysts (e.g., metal-organic frameworks) .

- Relevance : Align with global priorities like sustainable chemistry or pollutant mitigation .

Properties

IUPAC Name |

2-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKURVXXDGMYSDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

117021-79-1 | |

| Record name | Benzenamine, 2-propyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117021-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40171248 | |

| Record name | Aniline, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to brown liquid; [MSDSonline] | |

| Record name | 2-Propylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1821-39-2 | |

| Record name | 2-Propylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDP5MSE5C0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.